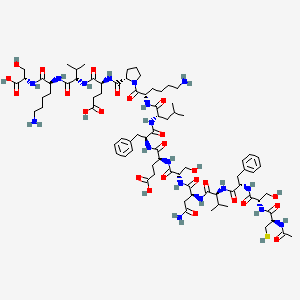![molecular formula C13H19NO B584428 rac-cis-3-[(Phenylmethyl)amino]cyclohexanol CAS No. 1089695-63-5](/img/structure/B584428.png)
rac-cis-3-[(Phenylmethyl)amino]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-cis-3-[(Phenylmethyl)amino]cyclohexanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H19NO and a molecular weight of 205.3 .
Molecular Structure Analysis
The molecular structure of rac-cis-3-[(Phenylmethyl)amino]cyclohexanol consists of a cyclohexanol ring with an amino group substituted with a phenylmethyl group . The ‘rac-cis’ notation indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule.Physical And Chemical Properties Analysis
Rac-cis-3-[(Phenylmethyl)amino]cyclohexanol is an off-white solid . Its molecular formula is C13H19NO, and it has a molecular weight of 205.3 .Wissenschaftliche Forschungsanwendungen
Therapeutic Use of Retinoids in Cancer Therapy
Retinoids have shown significant promise in cancer therapy, especially in inducing differentiation and/or growth inhibition in various tumor-cell lines through changes in gene expression mediated via specific nuclear receptors. The dramatic antitumor effect of all-trans retinoic acid in patients with acute promyelocytic leukemia highlights the therapeutic potential of retinoids in oncology (Smith et al., 1992).
Biological Activities and Applications of Rosmarinic Acid
Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, has been identified for its potential biological activities including antimicrobial, anti-inflammatory, antioxidant, and possibly as a natural preservative in food industry due to its inhibition of lipid peroxidation and bacterial growth (Marchev et al., 2021).
Clinical Activity of Oxaliplatin
Oxaliplatin, a third-generation cisplatin analogue, has displayed preclinical and clinical activity in a wide variety of tumor types, showing efficacy in combination with other drugs for the treatment of colorectal cancer and showing promise in ovarian cancer, among others (Misset et al., 2000).
Chemistry and Biological Activities of Mimosine
Mimosine, a non-protein amino acid, has been found to have various biological activities such as anti-cancer, anti-inflammation, and anti-viral activities. It is a leading compound of interest for the treatment of various diseases due to its potential for being developed into specific inhibitors (Nguyen & Tawata, 2016).
Eigenschaften
IUPAC Name |
(1R,3S)-3-(benzylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADACSZOIFGMJFT-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244992 |
Source


|
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-cis-3-[(Phenylmethyl)amino]cyclohexanol | |
CAS RN |
1089695-63-5 |
Source


|
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)
![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/no-structure.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)


![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)